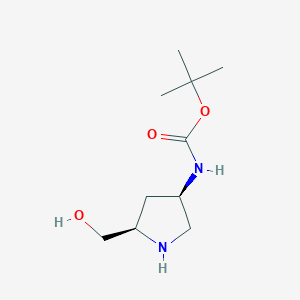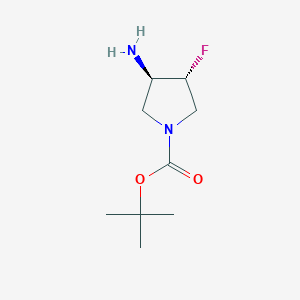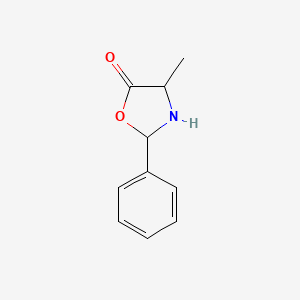
3-Acétamido-3-désoxy-D-glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetamido-3-deoxy-D-glucose is a biochemical reagent widely used in glycobiology research. It is a derivative of glucose where the hydroxyl group at the third carbon is replaced by an acetamido group. This compound plays a crucial role in studying the structure, synthesis, biology, and evolution of sugars .
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production methods for 3-Acetamido-3-deoxy-D-glucose are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Types of Reactions:
Oxidation: 3-Acetamido-3-deoxy-D-glucose can undergo oxidation reactions, typically using oxidizing agents like periodate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly involving the acetamido group.
Common Reagents and Conditions:
Oxidation: Periodate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under mild conditions.
Major Products:
Oxidation: Oxidized derivatives of 3-Acetamido-3-deoxy-D-glucose.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Acetamido-3-deoxy-D-glucose is extensively used in glycobiology research to study carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems . It serves as a substrate for glycosidases and glycosyltransferases, making it valuable in enzymology studies. Additionally, it is used in the synthesis of complex carbohydrates and glycoconjugates, contributing to research in biomedicine and biotechnology .
Mécanisme D'action
Target of Action
3-Acetamido-3-deoxy-D-glucose primarily targets the hexosamine biosynthetic pathway (HSP) in organisms . The end product of the HSP, UDP-N-acetylglucosamine (GlcNAc), is a donor sugar nucleotide for complex glycosylation in the secretory pathway and for O-linked GlcNAc (O-GlcNAc) addition to nucleocytoplasmic proteins .
Mode of Action
The compound interacts with its targets by blocking the cycling of the O-GlcNAc posttranslational modification . This is achieved through the pharmacological inhibition of O-GlcNAcase, the enzyme that catalyzes O-GlcNAc removal from proteins . This interaction results in increased levels of O-GlcNAc and can cause insulin resistance in certain cells .
Biochemical Pathways
The biosynthesis of 3-Acetamido-3-deoxy-D-glucose involves a series of enzymatic reactions. It starts with α-D-glucopyranose 1-phosphate, which is activated by dTTP and converted to dTDP-4-dehydro-6-deoxy-α-D-glucopyranose in two steps . The subsequent steps involve a transaminase and a transacetylase, leading to the specific production of nucleotide-activated 3-acetamido-3,6-dideoxy-α-D-glucose . This pathway is similar to that of dTDP-3-acetamido-3,6-dideoxy-α-D-galactose biosynthesis .
Pharmacokinetics
The compound’s molecular weight is 22121 , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
The action of 3-Acetamido-3-deoxy-D-glucose results in increased levels of O-GlcNAc, which can cause insulin resistance in certain cells, such as 3T3-L1 adipocytes . This insulin resistance is associated with increased O-GlcNAc modification of several proteins, including insulin receptor substrate 1 and β-catenin, two important effectors of insulin signaling .
Action Environment
The action, efficacy, and stability of 3-Acetamido-3-deoxy-D-glucose can be influenced by various environmental factors. For instance, the compound is synthesized in organisms such as Thermoanaerobacterium thermosaccharolyticum E207-71, a Gram-positive, anaerobic, thermophilic organism . The specific environmental conditions of this organism, such as temperature and oxygen availability, could potentially impact the compound’s action.
Analyse Biochimique
Biochemical Properties
The biosynthesis of 3-Acetamido-3-deoxy-D-glucose involves five enzymes, namely a transferase, a dehydratase, an isomerase, a transaminase, and a transacetylase . The subsequent isomerase was shown to be capable of forming a dTDP-3-oxo-6-deoxy-D-glucose intermediate from the RmlB product dTDP-4-oxo-6-deoxy-D-glucose .
Cellular Effects
The specific production of nucleotide-activated 3-Acetamido-3-deoxy-D-glucose is involved in the biosynthesis pathway of lipopolysaccharide O-antigen structures and antibiotic precursors . This suggests that 3-Acetamido-3-deoxy-D-glucose plays a significant role in cellular processes.
Molecular Mechanism
The molecular mechanism of 3-Acetamido-3-deoxy-D-glucose involves a series of enzymatic reactions. The initiating reactions are catalyzed by the glucose-1-phosphate thymidylyltransferase RmlA and the dTDP-D-glucose-4,6-dehydratase RmlB . The subsequent isomerase forms a dTDP-3-oxo-6-deoxy-D-glucose intermediate .
Metabolic Pathways
3-Acetamido-3-deoxy-D-glucose is involved in the biosynthesis pathway of dTDP-α-D-Quip3NAc, which is similar to that of dTDP-α-D-Fucp3NAc . This pathway involves a series of enzymatic reactions, including a transferase, a dehydratase, an isomerase, a transaminase, and a transacetylase .
Comparaison Avec Des Composés Similaires
N-acetylglucosamine (GlcNAc): A fundamental building block of complex carbohydrates and glycoconjugates.
3-Acetamido-3,6-dideoxy-alpha-D-glucose: An unusual deoxyamino sugar found in the O-antigens of some Gram-negative bacteria.
L-Glucose:
Uniqueness: 3-Acetamido-3-deoxy-D-glucose is unique due to its specific structural modification, which makes it a valuable tool in glycobiology research. Its ability to act as a substrate for glycosyltransferases and glycosidases distinguishes it from other similar compounds, providing unique insights into glycan biology and enzymology .
Propriétés
Numéro CAS |
14086-88-5 |
|---|---|
Formule moléculaire |
C8H15NO6 |
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
N-[(3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-6(12)4(2-10)15-8(14)7(5)13/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8?/m1/s1 |
Clé InChI |
VXUMVOQGKNZDNY-ZTVVOAFPSA-N |
SMILES isomérique |
CC(=O)N[C@H]1[C@@H]([C@H](OC([C@@H]1O)O)CO)O |
SMILES canonique |
CC(=O)NC1C(C(OC(C1O)O)CO)O |
Synonymes |
N-Acetyl-kanosamine; 3-Acetamido-3-deoxy-D-glucopyranose; |
Origine du produit |
United States |
Q1: What are the current synthetic approaches to obtain 3-acetamido-3-deoxy-D-glucose?
A1: Two main synthetic routes are described in the literature:
- Nucleophilic Substitution with Azide: One method utilizes 1,2;5,6-di-O-isopropylidene-3-O-p-tolylsulfonyl-D-allofuranose as a starting material. The key step involves displacing the sulfonate group with azide, leading to inversion of configuration. This method offers a direct route to synthesize kanosamine. []
- Oxidation Strategies: An alternative synthesis leverages oxidation reactions. This approach utilizes acid anhydride-methyl sulfoxide mixtures or the Pfitzner-Moffatt reagent to achieve the desired oxidation state in the kanosamine molecule. This method provides a facile route for the synthesis of 3-acetamido-3-deoxy-D-glucose and related compounds. [] [It seems there's no information about this alternative method in the provided papers. Please double-check the provided sources.]
Q2: How does the structure of 3-acetamido-3-deoxy-D-glucose influence its reactivity in glycosylation reactions?
A2: Research suggests that the presence of the acetamido group at the C-3 position significantly influences the reactivity of 3-acetamido-2,4,6-tri-O-benzyl-3-deoxy-α-D-glucopyranosyl chloride in glycosylation reactions. []
- Rapid Intermediate Formation: The benzyl halogeno derivative of 3-acetamido-3-deoxy-D-glucose tends to rapidly convert to a stable intermediate. This rapid conversion can lead to lower yields, particularly when complex aglycons are used in the presence of dioxane during glucoside formation. []
Q3: Are there any structural analogs of 3-acetamido-3-deoxy-D-glucose that exhibit different reactivity in glycosylation reactions?
A3: Yes, changing the position of the acetamido group impacts reactivity. For instance, 6-acetamido-2,3,4-tri-O-benzyl-6-deoxy-D-glucopyranosyl chloride, where the acetamido group is at C-6, exhibits enhanced α-glucoside formation due to anchimeric assistance from the C-6 acetamido group. This highlights the importance of structural modifications in influencing the outcome of glycosylation reactions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3R,5R)-2-[(1S,2R,5S,7R,8R,10S,11S,14R,15S)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]-5,6-dimethylheptan-3-ol](/img/structure/B1141781.png)
![3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B1141782.png)
![(2R)-2-acetamido-3-[2-amino-4-(4-hydroxyphenoxy)-5-(methanesulfonamido)phenyl]sulfanylpropanoic acid](/img/structure/B1141788.png)
![Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate](/img/structure/B1141789.png)
![3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt](/img/structure/B1141794.png)

![1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol](/img/structure/B1141798.png)
